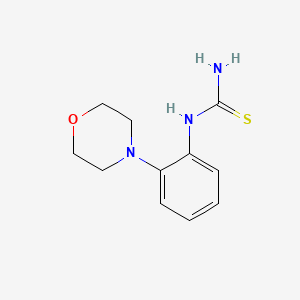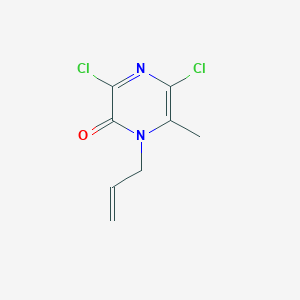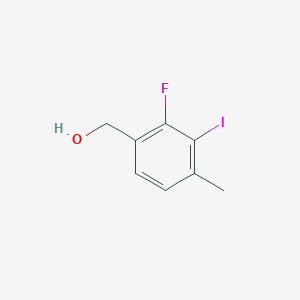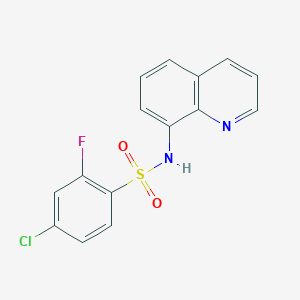
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline ring system, a sulfonamide group, and halogen substituents. The quinoline ring is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its biological activity. The incorporation of fluorine and chlorine atoms into the benzene ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. One common method involves the nucleophilic substitution of a fluorine atom on a quinoline derivative, followed by the introduction of a sulfonamide group through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity this compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to specific biomolecules.
Medicine: The compound exhibits potential therapeutic properties, including antibacterial, antiviral, and anticancer activities, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring system allows it to inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The presence of halogen atoms enhances its binding affinity and selectivity for these targets, contributing to its potency and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide: shares similarities with other quinoline derivatives, such as chloroquine and mefloquine, which are used as antimalarial drugs.
Fluoroquinolones: A class of antibiotics that also contain fluorine and quinoline structures, known for their broad-spectrum antibacterial activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen substituents and sulfonamide group, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C15H10ClFN2O2S |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
4-chloro-2-fluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-11-6-7-14(12(17)9-11)22(20,21)19-13-5-1-3-10-4-2-8-18-15(10)13/h1-9,19H |
InChI Key |
DCXGHZPMRLETJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
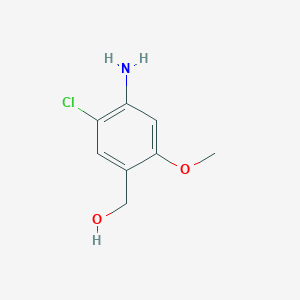
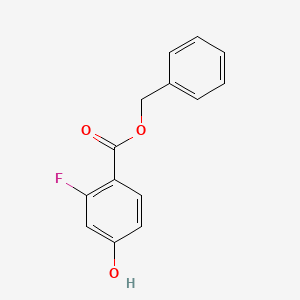
![1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane](/img/structure/B8750343.png)
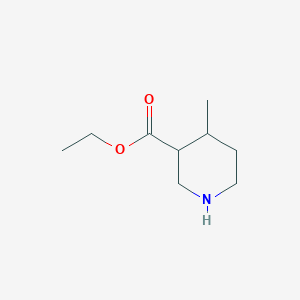
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B8750350.png)
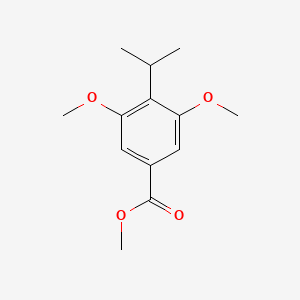
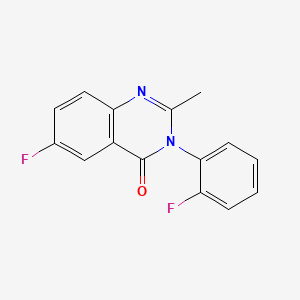
![Methyl 2-(1,4-dioxa-8-azaspiro(4.5]decan-8-ylcarbonyl)aminobenzoate](/img/structure/B8750372.png)

